2-(5-Benzyloxy-1h-indol-3-yl)-ethylamine
2-(5-Benzyloxy-1h-indol-3-yl)-ethylamine
Brand Name:
Vulcanchem
CAS No.:
20776-45-8
VCID:
VC0112264
InChI:
InChI=1S/C17H18N2O/c18-9-8-14-11-19-17-7-6-15(10-16(14)17)20-12-13-4-2-1-3-5-13/h1-7,10-11,19H,8-9,12,18H2
SMILES:
C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3CCN
Molecular Formula:
C17H18N2O
Molecular Weight:
266.34 g/mol
2-(5-Benzyloxy-1h-indol-3-yl)-ethylamine
CAS No.: 20776-45-8
Reference Standards
VCID: VC0112264
Molecular Formula: C17H18N2O
Molecular Weight: 266.34 g/mol
CAS No. | 20776-45-8 |
---|---|
Product Name | 2-(5-Benzyloxy-1h-indol-3-yl)-ethylamine |
Molecular Formula | C17H18N2O |
Molecular Weight | 266.34 g/mol |
IUPAC Name | 2-(5-phenylmethoxy-1H-indol-3-yl)ethanamine |
Standard InChI | InChI=1S/C17H18N2O/c18-9-8-14-11-19-17-7-6-15(10-16(14)17)20-12-13-4-2-1-3-5-13/h1-7,10-11,19H,8-9,12,18H2 |
Standard InChIKey | WKPDXBXNJWWWGQ-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3CCN |
Canonical SMILES | C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3CCN |
Solubility | 7.8 [ug/mL] |
Synonyms | 5-benzyloxytryptamine 5-BOTM |
PubChem Compound | 89576 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume